Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Description

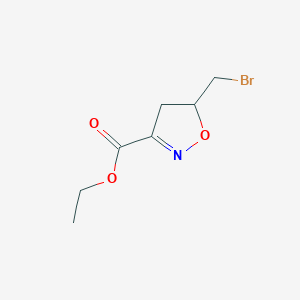

Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate (C₇H₈BrNO₃, molecular weight: 234.05 g/mol) is a brominated isoxazoline derivative characterized by a bromomethyl (-CH₂Br) substituent at the 5-position of a partially saturated oxazole ring and an ethyl ester group at the 3-position . This compound is of significant interest in organic synthesis due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitution and cross-coupling reactions. Its applications span pharmaceutical intermediates, agrochemicals, and materials science.

Properties

IUPAC Name |

ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXBICUEKXPBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576364 | |

| Record name | Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68843-65-2 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-4,5-dihydro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68843-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate typically involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and water under open-air conditions. This reaction yields 3,5-disubstituted isoxazole with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the isoxazole compound.

Scientific Research Applications

Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocyclic compounds with potential biological activity.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Isoxazole Core

Ethyl 5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

- Structure : Replaces the bromomethyl group with a hydroxymethyl (-CH₂OH) substituent.

- Molecular Weight : 171.15 g/mol (estimated).

- Key Differences :

Methyl 5-(Bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

- Structure: Methyl ester variant (C₆H₈BrNO₃, molecular weight: 222.04 g/mol).

- Key Differences :

Ethyl 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

- Structure: Substitutes bromomethyl with a cyano (-CN) group.

- Molecular Weight : 180.18 g/mol (C₈H₉N₂O₃).

- Key Differences: The electron-withdrawing cyano group enhances the electrophilicity of the oxazole ring, favoring cycloaddition and nucleophilic aromatic substitution reactions. Reduced halogen-related toxicity, making it preferable in pharmaceutical applications .

Aromatic and Bulkier Substituents

Isoxadifen-ethyl (Ethyl 4,5-Dihydro-5,5-diphenylisoxazole-3-carboxylate)

- Structure: Contains two phenyl groups at the 5-position (C₁₈H₁₇NO₃, molecular weight: 295.3 g/mol).

- Key Differences :

Ethyl 5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate

Data Tables for Key Comparisons

Table 1: Structural and Physical Properties

Biological Activity

Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS Number: 95312-11-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H8BrNO3

- Molecular Weight : 232.05 g/mol

- Structure : The compound features a bromomethyl group attached to a dihydro-1,2-oxazole ring with a carboxylate ester functionality.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. A study by Coteron et al. (2010) highlighted the compound's potential as a scaffold for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting that it may interfere with cellular pathways involved in tumor growth. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular metabolism and proliferation. The bromomethyl group is believed to enhance the electrophilic character of the molecule, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the modification of proteins and nucleic acids, disrupting normal cellular functions .

Study 1: Antimicrobial Efficacy

In a comparative study on various oxazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a higher inhibition zone compared to standard antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent.

| Compound Name | MIC (µg/mL) | Gram-positive | Gram-negative |

|---|---|---|---|

| This compound | 32 | Staphylococcus aureus | Escherichia coli |

| Standard Antibiotic | 16 | Staphylococcus aureus | Escherichia coli |

Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of several oxazole derivatives. This compound was found to significantly reduce cell viability in breast cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.